molecular formula C11H7F8NO2 B5047628 2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide

2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide

Cat. No.: B5047628
M. Wt: 337.17 g/mol
InChI Key: YNHSSXHZARVRNH-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(fluoromethoxy)aniline and heptafluorobutyric anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst like triethylamine. The reaction mixture is heated to facilitate the formation of the amide bond.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: While the fluorinated structure is generally resistant to oxidation, specific conditions can lead to selective oxidation or reduction of functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological processes and drug metabolism.

    Medicine: It is investigated for potential use in pharmaceuticals due to its unique properties.

    Industry: The compound is used in the development of advanced materials, including coatings and polymers, due to its chemical resistance and stability.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, influencing various biochemical pathways. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
  • 2,2,3,3,4,4,4-Heptafluorobutanol

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide is unique due to the presence of both the fluoromethoxy and heptafluorobutanamide groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F8NO2/c12-5-22-7-4-2-1-3-6(7)20-8(21)9(13,14)10(15,16)11(17,18)19/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSSXHZARVRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F8NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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